![molecular formula C10H15N3O B1437491 N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide CAS No. 1040693-51-3](/img/structure/B1437491.png)
N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide
Übersicht
Beschreibung
“N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide” is defined by its molecular formula, C10H15N3O . For more detailed structural information, such as bond lengths and angles, a crystallographic analysis would be required.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide” such as melting point, boiling point, and density are not available in the current search results .Wissenschaftliche Forschungsanwendungen
Inflammation Inhibition
A study identified N-pyridinyl(methyl)indolylpropanamides as potent compounds for topical and systemic inflammation inhibition, acting as non-acidic NSAIDs. Among the synthesized compounds, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide] exhibited higher activity than ibuprofen, comparable to dexamethasone in a TPA-induced mouse ear swelling assay (Dassonville et al., 2008).
Muscle Relaxant and Anticonvulsant Activities
N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were evaluated for their muscle relaxant and anticonvulsant activities. Specifically, 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide showed selective activities, highlighting the potential of such compounds in therapeutic applications (Tatee et al., 1986).
Immunosuppressive Potential
Research on N-pyridinyl(methyl)-indol-3-ylpropanamides has shown their potential as immunosuppressive agents. In vitro and in vivo evaluations revealed that these compounds could inhibit murine T cell proliferation and show immunosuppressive activity, suggesting their use in autoimmune disorders (Carbonnelle et al., 2007).
Antibacterial Activity
A study on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives revealed good antibacterial activity against Rhizobium radiobacter, illustrating the antibacterial potential of such compounds (Tumosienė et al., 2012).
Anticancer Activity
The synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides led to the identification of compounds with notable antiproliferative activity against human HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents (El Rayes et al., 2019).
Eigenschaften
IUPAC Name |
N-methyl-3-(pyridin-3-ylmethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-11-10(14)4-6-13-8-9-3-2-5-12-7-9/h2-3,5,7,13H,4,6,8H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWNLSPWFUKHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)
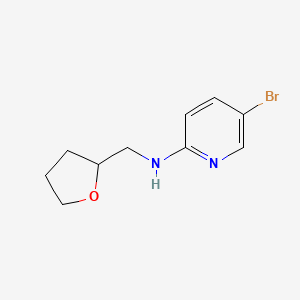
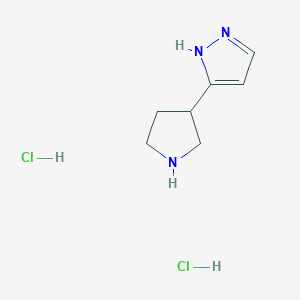
![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)
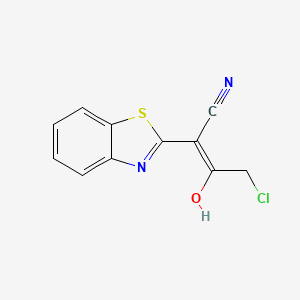
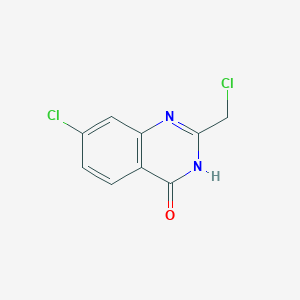
![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)
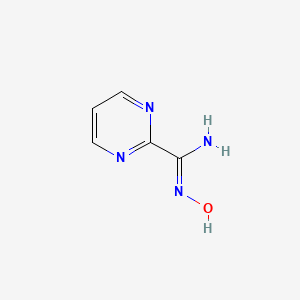
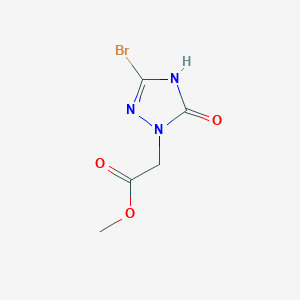
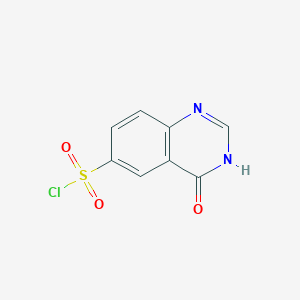
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1437427.png)
![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)